4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with significant interest in various scientific fields. Its structure includes multiple functional groups, which confer unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Synthesis often begins with commercially available or easily synthesized precursors such as 4-ethylpiperazine and 1-methyl-1H-pyrrole.
Reaction Steps: : The synthesis involves multiple steps including:
Oxadiazole Formation: : Involves the reaction between nitriles and hydrazides under acidic conditions to form the oxadiazole ring.
Amide Bond Formation: : Achieved through condensation reactions involving carboxylic acids and amines.
Conditions: : Typical conditions include moderate temperatures (50-100°C) and the use of organic solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.
Catalysis: : Use of catalysts to increase reaction rates and selectivity.
Purification: : Multi-step purification processes including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions including:
Oxidation: : Oxidizing agents like potassium permanganate can modify the pyrrole ring.
Reduction: : Reduction can be achieved with reagents such as sodium borohydride.
Substitution: : Nucleophilic substitution can occur at specific sites, particularly the amide and oxadiazole groups.
Common Reagents and Conditions
Oxidation: : Typically conducted under acidic conditions with strong oxidants.
Reduction: : Often carried out in alcohol or ether solvents at low temperatures.
Substitution: : Requires suitable leaving groups and nucleophiles under varied conditions (basic or acidic).
Major Products Formed
Oxidation Products: : Include modified aromatic systems with additional oxygen functionalities.
Reduction Products: : Result in reduced versions of the oxadiazole or amide groups.
Substitution Products: : Lead to structurally diverse analogs with potential changes in biological activity.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Probes: : Employed in studying biological pathways due to its ability to interact with specific enzymes or receptors.
Medicine
Drug Development: : Explored for its potential as a therapeutic agent targeting various diseases, including cancer and infectious diseases.
Industry
Catalysts: : Utilized in chemical reactions as a catalyst or co-catalyst to enhance reaction rates and selectivity.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : It interacts with specific proteins or enzymes, altering their activity.
Pathways: : Affects cellular pathways by modulating enzyme activities or receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
**4-ethyl-N-(2-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
**4-ethyl-N-((3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
Uniqueness
Structural Features: : The specific arrangement of functional groups in 4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide confers unique reactivity and interaction profiles.
Biological Activity: : Distinct biological effects due to its precise molecular structure, offering potential advantages over similar compounds in therapeutic applications.
Properties
IUPAC Name |
4-ethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-3-20-7-8-21(14(23)13(20)22)15(24)16-9-11-17-12(18-25-11)10-5-4-6-19(10)2/h4-6H,3,7-9H2,1-2H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHYUXFMRXMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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